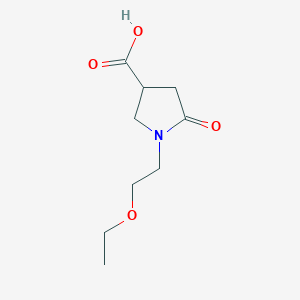

1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a 5-oxopyrrolidine core substituted at position 1 with a 2-ethoxyethyl group and at position 3 with a carboxylic acid moiety. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry and organic synthesis. The 2-ethoxyethyl substituent introduces ether functionality, enhancing lipophilicity compared to simpler alkyl or aryl substituents, which may influence solubility, bioavailability, and interaction with biological targets.

Properties

IUPAC Name |

1-(2-ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-2-14-4-3-10-6-7(9(12)13)5-8(10)11/h7H,2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBEWXTCRGOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CC(CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220761 | |

| Record name | 1-(2-Ethoxyethyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845546-18-1 | |

| Record name | 1-(2-Ethoxyethyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845546-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Ethoxyethyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with ethoxyethyl reagents under controlled conditions. One common method includes the use of ethoxyethyl chloride and pyrrolidine-3-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it can modulate signaling pathways and affect cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 1, –6) :

- Structure : Features a 5-chloro-2-hydroxyphenyl group at position 1.

- Activity : Exhibits potent antioxidant activity (DPPH scavenging and reducing power assays). Derivatives with free carboxylic acid groups (e.g., compound 6) showed optical density values of 1.675 in reducing power assays, indicating strong electron-donating capacity .

- Key Difference : The aromatic chloro-hydroxyphenyl group enhances radical scavenging but reduces solubility compared to aliphatic substituents like ethoxyethyl.

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 407634-05-3, ) :

- Structure : Substituted with a methoxyethyl group (shorter ether chain vs. ethoxyethyl).

- Predicted Properties : Lower lipophilicity (logP) than the ethoxyethyl analog due to reduced alkyl chain length. This may improve aqueous solubility but limit membrane permeability.

1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid () :

- Structure : Fluorinated aryl substituent at position 1.

- Synthesis : Prepared via reaction of 2,4-difluoroaniline with itaconic acid, highlighting the role of electron-withdrawing groups in stabilizing intermediates .

- Activity : Fluorine atoms may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.

Modifications at Position 3

- Methyl Ester Derivatives (Compound 8, ): Structure: Methyl ester at position 3 instead of free carboxylic acid. However, ester derivatives often act as prodrugs, requiring hydrolysis for activation .

Antioxidant Activity

- 1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 6, –5): Reducing Power: Optical density = 1.675 (700 nm), superior to ascorbic acid in some assays. Mechanism: Free carboxylic acid and electron-rich amino groups facilitate radical neutralization via hydrogen donation .

- Ethoxyethyl vs. Methoxyethyl Substituents: The ethoxyethyl group’s longer alkyl chain may slightly reduce antioxidant efficacy compared to hydroxyl- or amino-substituted analogs due to decreased electron-donating capacity.

Antimicrobial and Anticancer Activity

1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives () :

- Activity : Compound 24b (MIC = 16 µg/mL against Candida auris) and fluorobenzimidazole derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and A549 lung cancer cells (IC50 < 10 µM).

- Structure-Activity Relationship (SAR) : Chlorine atoms and heterocyclic appendages (e.g., benzimidazole) enhance target binding via hydrophobic and π-π interactions .

1-(2-Ethoxyethyl) Derivative :

- Predicted Activity : The ethoxyethyl group’s moderate lipophilicity may balance solubility and membrane penetration, making it suitable for targeting intracellular pathogens or enzymes.

Physicochemical Properties

Biological Activity

1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a compound belonging to the class of 5-oxopyrrolidine derivatives, which have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

The biological activity of 1-(2-ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions as an agonist or antagonist. Understanding these interactions is crucial for elucidating its therapeutic potential.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including 1-(2-ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid, exhibit significant anticancer properties. For instance, a related compound showed structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. In vitro assays indicated that modifications to the molecular structure could enhance cytotoxicity against cancer cells while maintaining lower toxicity toward normal cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound Name | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| 1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | A549 (Lung) | 78–86% | Not specified |

| Compound with 4-chlorophenyl substitution | A549 (Lung) | 64% | Not specified |

| Compound with 4-dimethylamino phenyl substitution | A549 (Lung) | 16.5% | Not specified |

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Research indicates that derivatives can exhibit activity against multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship highlights that certain modifications can enhance antimicrobial efficacy, making these compounds promising candidates for further development in combating resistant infections .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | Not specified |

| Compound with hydrazone moiety | E. coli | MIC < 16 µg/mL |

| Compound with azole moiety | Klebsiella pneumoniae | MIC < 32 µg/mL |

Case Studies

Several case studies have highlighted the potential of pyrrolidine derivatives in clinical settings:

- Anticancer Efficacy : In a study involving A549 cells, various derivatives were tested for their cytotoxic effects. The results showed that certain substitutions significantly reduced cell viability compared to untreated controls, indicating a strong anticancer potential .

- Antimicrobial Resistance : A study focused on the efficacy of pyrrolidine derivatives against resistant strains of bacteria revealed promising results, particularly with compounds exhibiting hydrazone and azole functionalities. These compounds demonstrated significant activity against vancomycin-resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves cyclization reactions using itaconic acid derivatives. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized via refluxing 2,4-difluoroaniline with itaconic acid in water, followed by esterification using sulfuric acid as a catalyst . Optimizing solvent systems (e.g., acetic acid/water mixtures) and catalyst loading (e.g., Pd/C hydrogenation) can improve yields up to 65% .

- Key Parameters : Reaction time (2.5–3 hours for cyclization), temperature (boiling conditions), and post-reaction purification (recrystallization from acetic acid) are critical .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- 1H-NMR : Look for characteristic shifts: δ 2.5–3.5 ppm (pyrrolidine ring protons), δ 1.2–1.4 ppm (ethoxyethyl CH3), and δ 4.0–4.2 ppm (ethoxyethyl OCH2) .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and ketone), ~3300 cm⁻¹ (broad O-H stretch for carboxylic acid) .

- MS : Molecular ion peak matching the molecular weight (e.g., 187.19 g/mol for a related analog) .

Q. What solubility and stability profiles are reported for this compound under experimental conditions?

- Methodology : Solubility in polar aprotic solvents (e.g., DMSO, methanol) is typical due to the carboxylic acid group. Stability studies recommend storage at 2–8°C under inert atmospheres to prevent hydrolysis of the ethoxyethyl group .

Advanced Research Questions

Q. How can stereoselective synthesis of 5-oxopyrrolidine derivatives be achieved, and what chiral catalysts are effective?

- Methodology : Diastereoselective synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates was achieved using chiral auxiliaries (e.g., (S)-pyroglutamic acid derivatives) and asymmetric hydrogenation. The (2R*,3R*) configuration predominates with >80% diastereomeric excess under optimized Pd/C catalysis .

- Chiral Analysis : X-ray crystallography and circular dichroism (CD) are used to confirm stereochemistry .

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar analogs?

- Case Study : Discrepancies in 13C-NMR shifts for pyrrolidine carbons (δ 175–185 ppm for C=O vs. δ 50–60 ppm for CH2 groups) can arise from solvent effects or tautomerism. Comparative analysis using deuterated solvents (e.g., D2O vs. CDCl3) and 2D NMR (COSY, HSQC) clarifies assignments .

Q. How does the ethoxyethyl substituent influence biological activity compared to other alkyl/aryl groups?

- Structure-Activity Relationship (SAR) : The ethoxyethyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs. In contrast, bulkier substituents (e.g., benzyl) reduce solubility but increase receptor binding affinity .

- Experimental Design : In vitro assays (e.g., enzyme inhibition) paired with logP measurements quantify these effects .

Q. What computational methods predict the reactivity of the 5-oxopyrrolidine core in nucleophilic/electrophilic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.